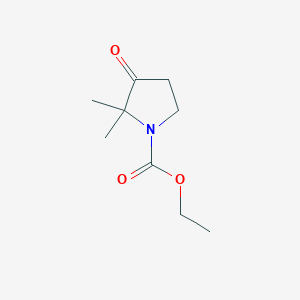

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Description

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106556-66-5) is a pyrrolidine-derived compound featuring a five-membered saturated nitrogen ring. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . Key structural attributes include:

- A 3-oxo (keto) group at the third position of the pyrrolidine ring.

- 2,2-dimethyl substituents that sterically hinder the ring, influencing reactivity.

- An ethyl ester moiety at the 1-position, which modulates solubility and stability.

The compound exhibits moderate GI absorption and low BBB permeability, as predicted by its topological polar surface area (TPSA: 55.4 Ų) and molecular weight . Its synthesis typically involves multi-step reactions, including ketone functionalization and esterification, as seen in analogous pyrrolidine derivatives .

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPDAUHYYHRPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544794 | |

| Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106556-66-5 | |

| Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-oxopyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, as novel antimicrobial agents. The increasing resistance of Gram-positive pathogens necessitates the development of new antimicrobial candidates.

Case Studies

A study explored various pyrrolidine derivatives and found that certain modifications led to enhanced antimicrobial properties. This compound was tested alongside other compounds, demonstrating a structure-dependent efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

Cytotoxicity Studies

Research indicates that certain pyrrolidine derivatives exhibit significant cytotoxic effects on cancer cell lines. For example, compounds similar to this compound were evaluated in vitro against human lung cancer cell lines (A549), showing promising results .

Structure-Activity Relationship (SAR)

The anticancer activity often correlates with specific structural features of the compound. Modifications in the pyrrolidine ring or substituents can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups.

Synthetic Pathways

Common synthetic routes include:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of carboxylic acid moieties via esterification or acylation methods.

These synthetic strategies are crucial for generating libraries of derivatives that can be screened for biological activity .

Other Applications

Beyond its roles in antimicrobial and anticancer research, this compound may serve as an intermediate in the synthesis of more complex organic molecules or as a building block in pharmaceutical formulations.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate with key analogs:

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106573-90-4)

- Structural Differences : Addition of two bromine atoms at the 4-position of the pyrrolidine ring .

- Impact: Molecular Weight: Increases to 343.01 g/mol due to bromine substitution. Reactivity: Bromine enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Applications: Potential use in medicinal chemistry for halogen bonding in target interactions.

tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 1215295-96-7)

- Structural Differences : Replacement of the ethyl ester with a tert-butyl ester .

- Impact :

- Lipophilicity : Increased hydrophobicity (tert-butyl group) may improve membrane permeability.

- Stability : tert-Butyl esters are more resistant to hydrolysis than ethyl esters, enhancing shelf-life.

- Synthesis : Requires tert-butylating agents (e.g., Boc anhydrides), differing from ethyl ester synthesis .

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS: 128545-47-1)

- Structural Differences : Dihydro-pyrrole ring (unsaturated, with a double bond) versus fully saturated pyrrolidine .

- Impact :

- Electronic Properties : Conjugation from the double bond increases susceptibility to oxidation and electrophilic attacks .

- Molecular Weight : Slightly lower (183.20 g/mol ) due to reduced saturation.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structural Differences : Carboxylic acid replaces the ethyl ester, and the oxo group is at the 5-position .

- Impact :

- Solubility : Higher hydrophilicity due to the free carboxylic acid group.

- Reactivity : Capable of forming salts or participating in condensation reactions (e.g., amide bond formation).

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Structural Differences: Bicyclic 1,6-naphthyridine core instead of a monocyclic pyrrolidine .

- Impact :

Table 1: Key Properties of this compound and Analogs

Key Findings

Substituent Effects :

- Halogenation (e.g., bromine) increases molecular weight and reactivity .

- Bulkier esters (tert-butyl) improve stability but reduce solubility .

Ring Saturation :

- Unsaturated analogs (e.g., dihydro-pyrrole) exhibit distinct electronic properties compared to saturated rings .

Functional Group Interplay :

- Carboxylic acid derivatives prioritize hydrophilicity and salt formation over ester-based lipophilicity .

Activité Biologique

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a compound belonging to the pyrrolidine family, characterized by its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 185.23 g/mol. The compound features a five-membered nitrogen-containing heterocyclic structure (pyrrolidine ring), with two methyl groups at the 2-position and an oxo group at the 3-position. These structural characteristics contribute to its reactivity and versatility in various chemical reactions .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from 3-hydroxy-2,5-dimethylpyrrolidine, cyclization reactions are performed.

- Introduction of the Keto Group : The keto group is introduced via oxidation reactions.

- Esterification : The carboxylic acid group undergoes esterification with ethanol in the presence of acid catalysts.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It can inhibit or activate various enzymes and receptors, leading to diverse biological effects. Notably, it has been investigated for its potential antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can reduce the viability of A549 human lung adenocarcinoma cells significantly when treated with concentrations around 100 µM . The mechanism often involves inducing cytotoxicity in cancer cells while sparing non-cancerous cells.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against multidrug-resistant strains. In vitro studies have demonstrated its effectiveness against certain Gram-positive bacteria, although activity against Gram-negative pathogens was less pronounced .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 | Active |

| Escherichia coli | >64 | No activity |

Case Studies

A notable study highlighted the anticancer effects of pyrrolidine derivatives in vitro. The researchers treated A549 cells with various concentrations of compounds derived from this compound and observed a dose-dependent reduction in cell viability . Additionally, antimicrobial testing against resistant strains showed that some derivatives maintained activity even in challenging conditions .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Adjust stoichiometry, temperature, and solvent polarity. For example, and describe analogous pyrrolidine carboxylate syntheses using DMSO-d6 as a solvent and coupling agents like benzoyl chloride derivatives. Lower yields (e.g., 21–23%) suggest sensitivity to steric hindrance; using bulkier substrates may require extended reaction times or elevated temperatures.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical, as seen in , where HPLC purity reached 98.6%. Recrystallization from ethanol or acetonitrile can further enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) resolve substituent effects on the pyrrolidine ring. For instance, methyl groups at C2 and C2' appear as singlets (δ 2.22–2.12 ppm), while the ester carbonyl resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ions (e.g., m/z 328.2 in ) and fragmentation patterns. High-resolution MS is recommended for exact mass validation .

Q. What are the common side products formed during the synthesis of this compound, and how can they be identified?

Methodological Answer:

- By-Products : Over-oxidation (e.g., ketone formation at C3) or incomplete esterification. highlights diastereoselective challenges in analogous syntheses, where competing pathways yield regioisomers.

- Detection : TLC monitoring (silica gel, UV-active spots) and LC-MS/MS can isolate impurities. For example, notes unreacted starting materials (e.g., 3-fluoro-2-iodobenzoyl chloride derivatives) requiring iterative purification .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELXL and WinGX resolve structural ambiguities in pyrrolidine derivatives?

Methodological Answer:

- Refinement Workflow : SHELXL ( ) refines anisotropic displacement parameters and hydrogen bonding. For example, uses SHELXL to resolve torsional angles (e.g., C7—O4—C6—O3 = 1.4°) in ester moieties.

- Validation : WinGX () generates ORTEP diagrams to visualize thermal ellipsoids and validate puckering parameters (e.g., Cremer-Pople coordinates in ). Discrepancies between modeled and observed data can be minimized using R1 and wR2 convergence criteria .

Q. What strategies address discrepancies between computational modeling and experimental data in conformational analysis?

Methodological Answer:

- Ring Puckering Analysis : Apply Cremer-Pople coordinates ( ) to quantify deviations from planarity. For instance, a six-membered ring’s puckering amplitude (Q) and phase angle (φ) can be compared with DFT-optimized geometries.

- MD Simulations : Molecular dynamics (e.g., AMBER or GROMACS) under periodic boundary conditions reconcile experimental NMR coupling constants with predicted rotamer populations .

Q. How does ring puckering affect the reactivity and stability of this compound, and how can it be quantified?

Methodological Answer:

- Reactivity Impact : Puckered conformers (e.g., envelope or twist-boat) alter nucleophilic attack sites. demonstrates diastereoselectivity in analogous syntheses, where puckering directs aryl group orientation.

- Quantification : X-ray crystallography () or variable-temperature NMR tracks puckering dynamics. For example, ΔQ > 0.2 Å indicates significant conformational flexibility, impacting catalytic hydrogenation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.